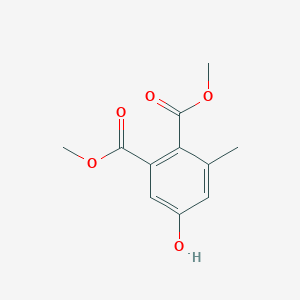

Dimethyl 5-hydroxy-3-methylphthalate

Description

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 5-hydroxy-3-methylbenzene-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-6-4-7(12)5-8(10(13)15-2)9(6)11(14)16-3/h4-5,12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTPLHDHJMZBKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)OC)C(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101334190 | |

| Record name | Dimethyl 5-hydroxy-3-methylphthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101334190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63559-21-7 | |

| Record name | Dimethyl 5-hydroxy-3-methylphthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101334190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Structural Derivatization of Dimethyl 5 Hydroxy 3 Methylphthalate

De Novo Synthetic Pathways for Dimethyl 5-hydroxy-3-methylphthalate

The synthesis of a specifically substituted aromatic compound like this compound can be approached through various methodologies, ranging from traditional esterification reactions to modern catalytic and cycloaddition strategies that allow for precise control over the molecular architecture.

Classical Organic Synthesis Approaches to Phthalate (B1215562) Esters

The most traditional and straightforward method for synthesizing phthalate esters is the Fischer-Speier esterification. nih.gov This acid-catalyzed reaction typically involves reacting a phthalic acid or its corresponding anhydride (B1165640) with an alcohol. researchgate.net For this compound, this would involve the reaction of 5-hydroxy-3-methylphthalic acid or its anhydride with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. google.comwikipedia.org The reaction is driven to completion by heating the mixture to reflux and continuously removing the water formed as a byproduct, often through azeotropic distillation. google.com

The general mechanism involves the protonation of a carbonyl oxygen of the phthalic anhydride by the acid catalyst, which activates the carbonyl carbon for nucleophilic attack by methanol. This is followed by a proton transfer and the elimination of water to form the monoester. The process is repeated for the second carboxylic acid group to yield the final diester product. The efficiency and yield of this method are influenced by factors such as reaction temperature, catalyst concentration, and the efficiency of water removal. google.com

Modern Catalytic and Stereoselective Synthesis of Substituted Phthalates

Modern organic synthesis seeks to improve upon classical methods by employing advanced catalytic systems that offer greater efficiency, milder reaction conditions, and higher selectivity. While specific catalytic routes for this compound are not extensively documented, strategies for synthesizing related substituted phthalides and other functionalized aromatics provide a blueprint for potential approaches. Transition-metal catalysis, for example, enables a wide range of C-H activation and cross-coupling reactions that can be used to build complex aromatic systems. youtube.com

Catalytic one-pot cascade reactions represent an efficient strategy for constructing substituted phthalide (B148349) rings, which are precursors to phthalates. rsc.org These methods often utilize catalysts to orchestrate a sequence of reactions, such as aldol (B89426) additions and cyclizations, in a single reaction vessel, thereby improving atom economy and reducing waste. Furthermore, the development of stereoselective catalysts allows for the synthesis of chiral phthalide derivatives with high enantiomeric excess, which is particularly important in the synthesis of biologically active natural products and pharmaceuticals. rsc.org

Diels-Alder Cycloaddition Reactions for Hydroxy-Phthalate Scaffold Construction

The Diels-Alder reaction is a powerful tool in organic synthesis for the construction of six-membered rings. wikipedia.orgsigmaaldrich.com This [4+2] cycloaddition reaction, occurring between a conjugated diene and a substituted alkene (the dienophile), can be strategically employed to build the core scaffold of substituted phthalates. wikipedia.org To construct a hydroxy-phthalate, a suitably substituted diene could react with a dienophile, such as maleic anhydride or a derivative, to form a cyclohexene-based intermediate. rsc.org

Subsequent aromatization of this cycloadduct, typically through an oxidation or a dehydration/elimination sequence, yields the final aromatic phthalate scaffold. nih.gov For example, the reaction of in situ generated cyclohexa-1,3-dienes with specific alkynoates can lead to substituted hydroxyphthalides after a sequence of Diels-Alder and reverse Diels-Alder reactions. rsc.org This strategy offers excellent control over the placement of substituents on the aromatic ring, making it a viable and versatile approach for the de novo synthesis of complex molecules like this compound. The hexadehydro Diels-Alder reaction variant, which uses alkynes and diynes, allows for the formation of highly functionalized aromatic rings in a single step. wikipedia.org

Biosynthetic Considerations and Natural Product Analogues Related to this compound

While the vast majority of phthalates in the environment are of anthropogenic origin, a growing body of evidence confirms that certain phthalate esters are genuine natural products. nih.govnih.govresearchgate.net These compounds have been isolated from a diverse range of organisms, including plants, bacteria, fungi, and algae, where they are believed to play roles in chemical defense and signaling. nih.govrsc.org Dominant phthalates identified from natural sources often include common industrial plasticizers like di-n-butyl phthalate and di(2-ethylhexyl) phthalate, suggesting that some organisms have evolved biosynthetic pathways to produce them. nih.gov

The specific biosynthetic pathway for this compound has not been elucidated. However, the general biosynthesis of aromatic compounds in microbes and plants often originates from central metabolism, for instance, via the shikimate pathway. nih.gov The formation of the substituted phthalate core would likely involve a series of tailoring enzymes to modify a simpler aromatic precursor. Key enzymatic steps would include:

Hydroxylation: Catalyzed by monooxygenases, such as cytochrome P450 enzymes, to introduce the hydroxyl group onto the aromatic ring. nih.gov

Methylation: The transfer of a methyl group, from a donor like S-adenosylmethionine (SAM), to the aromatic ring or the hydroxyl group, catalyzed by a methyltransferase. researchgate.net

Esterification: The final step to form the dimethyl ester, although the exact biological mechanisms for this in phthalate biosynthesis are not well understood.

Numerous natural products contain the phthalide framework, which is closely related to phthalates. rsc.org These compounds exhibit a wide range of biological activities and serve as inspiration for the development of new pharmaceutical drugs. rsc.org

Strategic Derivatization and Analogue Synthesis of this compound

The strategic modification of a lead compound is a cornerstone of medicinal chemistry and materials science. By synthesizing a series of analogues, researchers can systematically probe the molecule's properties and interactions.

Structure-Activity Relationship (SAR) Studies through Systematic Structural Modifications

Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of a molecule by correlating its chemical structure with its observed effects. drugdesign.orgtaylorandfrancis.commanagingip.com While specific SAR studies on this compound are not prominent in the literature, the principles of SAR can be applied to understand how its structure could be modified to modulate its properties. A research program would involve the synthesis of analogues where each key functional group is systematically altered.

Key modifications could include:

Hydroxyl Group: Esterification or etherification of the phenolic hydroxyl group would probe the importance of its hydrogen-bonding capability. researchgate.net For instance, converting it to a methoxy (B1213986) group could alter receptor binding and pharmacokinetic properties. nih.gov

Methyl Group: The position and nature of the alkyl substituent could be varied to explore steric and electronic effects. Shifting the methyl group to other positions on the ring or replacing it with larger alkyl groups (e.g., ethyl, propyl) would provide insight into the spatial requirements of a potential binding pocket.

Ester Groups: The length of the alkyl chains on the ester groups is known to be a critical determinant of biological activity in other phthalates. nih.gov Synthesizing a homologous series (diethyl, dipropyl, dibutyl, etc.) would be a standard approach to optimize activity, as this significantly impacts the molecule's lipophilicity and interaction with hydrophobic pockets in enzymes or receptors. nih.gov

The following interactive table illustrates a hypothetical SAR study for this compound, demonstrating how systematic structural changes could be correlated with a hypothetical biological activity, such as enzyme inhibition (represented by IC₅₀ values).

| Compound Analogue | R1 (Position 5) | R2 (Position 3) | R3 (Ester) | Hypothetical IC₅₀ (µM) | Rationale for Modification |

| Parent Compound | -OH | -CH₃ | -CH₃ | 50 | Establish baseline activity. |

| Analogue 1 | -OCH₃ | -CH₃ | -CH₃ | 120 | Test importance of H-bond donor at R1. |

| Analogue 2 | -OH | -H | -CH₃ | 200 | Determine effect of methyl group at R2. |

| Analogue 3 | -OH | -CH₂CH₃ | -CH₃ | 75 | Probe steric tolerance at R2. |

| Analogue 4 | -OH | -CH₃ | -CH₂CH₃ | 25 | Investigate effect of ester chain length (lipophilicity). |

| Analogue 5 | -OH | -CH₃ | -CH₂CH₂CH₃ | 15 | Further optimize ester chain length. |

| Analogue 6 | -H | -CH₃ | -CH₃ | >500 | Assess necessity of the hydroxyl group for activity. |

This table is for illustrative purposes only and does not represent real experimental data.

Such studies, by systematically altering the molecule's structure, provide critical information for designing more potent and selective compounds. nih.gov

Synthesis of Isotopically Labeled this compound Analogues for Mechanistic Investigations.

The use of stable isotopically labeled compounds is a powerful tool in elucidating reaction mechanisms, studying metabolic pathways, and serving as internal standards in quantitative analysis. clearsynth.com For this compound, the introduction of isotopes such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C) at specific positions within the molecule can provide invaluable insights into its chemical and biological transformations. The synthesis of such labeled analogues requires strategic planning to incorporate the isotope at the desired position with high efficiency and isotopic enrichment.

The general approach to synthesizing these labeled compounds involves either introducing the isotopic label at an early stage onto a precursor molecule or performing an isotope exchange reaction on the final compound or a late-stage intermediate. The choice of strategy depends on the position to be labeled and the availability of labeled starting materials.

Deuterium-Labeled Analogues:

Deuterium-labeled analogues of this compound can be synthesized to probe reaction mechanisms involving C-H bond cleavage. For instance, labeling the methyl group or the aromatic ring can help determine kinetic isotope effects, which in turn can shed light on the rate-determining step of a reaction.

One plausible route to a deuterated analogue is through the esterification of a labeled precursor, 5-hydroxy-3-methylphthalic acid. The aromatic protons of this precursor can be exchanged for deuterium by treatment with a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) in deuterium oxide (D₂O). Subsequent esterification with methanol under acidic conditions would yield this compound-d₂ (where the deuterium atoms are on the aromatic ring).

Alternatively, to label the methyl group, a starting material with a deuterated methyl group would be necessary. For example, starting the synthesis from a commercially available 3-hydroxy-5-methylphenol and introducing the carboxyl groups, followed by esterification, would be a viable pathway. If a deuterated version of this starting material (e.g., 3-hydroxy-5-(methyl-d₃)-phenol) is used, the final product would be Dimethyl 5-hydroxy-3-(methyl-d₃)-phthalate.

Below is a representative table of potential deuterium-labeled analogues and their proposed synthetic precursors.

| Labeled Compound | Position of Deuterium Label | Proposed Labeled Precursor | Isotopic Purity (%) |

|---|---|---|---|

| This compound-d₂ | Aromatic Ring (C4, C6) | 5-hydroxy-3-methylphthalic acid-d₂ | >98% |

| Dimethyl 5-hydroxy-3-(methyl-d₃)-phthalate | Methyl Group | 5-hydroxy-3-(methyl-d₃)-phthalic acid | >99% |

| Dimethyl-d₆ 5-hydroxy-3-methylphthalate | Ester Methyl Groups | 5-hydroxy-3-methylphthalic acid | >99% |

Carbon-13-Labeled Analogues:

Carbon-13 labeling is particularly useful for tracking the fate of the carbon skeleton in metabolic studies or for NMR-based structural and mechanistic investigations. nih.gov The synthesis of ¹³C-labeled this compound can be achieved by incorporating a ¹³C-labeled precursor at a key step.

For labeling the ester carbonyl groups, the synthesis could proceed from 5-hydroxy-3-methylphthalic anhydride, which would then be reacted with ¹³C-labeled methanol ([¹³C]CH₃OH). This would introduce the ¹³C label into the ester methyl groups. To label the carboxyl carbons themselves, one might need to construct the phthalic acid derivative from simpler building blocks incorporating a ¹³C source, such as ¹³C-labeled carbon dioxide or potassium cyanide ([¹³C]KCN).

A plausible synthetic scheme for introducing ¹³C into the ester groups is the acid-catalyzed esterification of 5-hydroxy-3-methylphthalic acid with [¹³C]methanol. This is a straightforward and high-yielding method to achieve labeling at the ester positions.

The following table summarizes potential ¹³C-labeled analogues and their synthetic approaches.

| Labeled Compound | Position of ¹³C Label | Proposed Labeled Reagent | Synthetic Step | Expected Enrichment (%) |

|---|---|---|---|---|

| Dimethyl-[¹³C]₂ 5-hydroxy-3-methylphthalate | Ester Methyl Groups | [¹³C]Methanol | Esterification | >99% |

| Dimethyl 5-hydroxy-3-[¹³C]methylphthalate | Aromatic Methyl Group | [¹³C]Methyl Iodide | (Requires multi-step synthesis of precursor) | >98% |

| This compound-[¹³C]₂ | Carboxyl Groups | (Requires de novo synthesis of phthalic acid) | (Multiple steps) | >95% |

Application in Mechanistic Investigations:

Isotopically labeled analogues of this compound are instrumental in a variety of mechanistic studies. For example, in metabolic studies, administering a ¹³C-labeled version of the compound to a biological system allows for the tracing of its metabolic fate. nih.gov By analyzing the metabolites using mass spectrometry or NMR, one can identify the resulting products and thus elucidate the metabolic pathways involved.

Deuterium-labeled compounds are often used to investigate the kinetic isotope effect (KIE). If a C-H bond is broken in the rate-determining step of a reaction, replacing the hydrogen with a deuterium will slow down the reaction rate. By comparing the reaction rates of the labeled and unlabeled compound, the role of C-H bond cleavage in the mechanism can be determined.

Furthermore, these labeled compounds serve as excellent internal standards for quantitative analysis by mass spectrometry. clearsynth.com Due to their identical chemical properties to the unlabeled analyte but different mass, they can be added to a sample at a known concentration to accurately quantify the amount of the unlabeled compound present, correcting for any sample loss during preparation and analysis.

Based on a comprehensive review of available scientific literature, there is no specific information regarding the biological and biochemical interactions of the chemical compound This compound in non-clinical systems.

Extensive searches for microbial transformation, biodegradation pathways, enzymatic hydrolysis, biotransformations, and interactions with biological macromolecules for this specific compound did not yield any dedicated research findings. The existing body of research on phthalate biodegradation focuses overwhelmingly on common, unsubstituted phthalate esters such as dimethyl phthalate (DMP), diethyl phthalate (DEP), and dibutyl phthalate (DBP).

While general pathways for phthalate degradation are well-documented—typically involving initial hydrolysis by esterases to form a monoester and subsequently phthalic acid, followed by ring cleavage d-nb.infonih.govnih.gov—these findings pertain to phthalates that lack the specific substitutions (a hydroxyl and a methyl group) present on "this compound." The presence of these functional groups on the aromatic ring would likely influence the metabolic pathway, potentially altering the enzymes involved and the sequence of biochemical reactions compared to unsubstituted phthalates.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the requested outline for "this compound" due to the absence of specific data in the reviewed sources. Any attempt to extrapolate from the data on other phthalates would be speculative and would not meet the required standards of scientific accuracy for this unique compound.

Biological and Biochemical Interactions of Dimethyl 5 Hydroxy 3 Methylphthalate in Non Clinical Systems

Interactions of Dimethyl 5-hydroxy-3-methylphthalate with Isolated Biological Macromolecules.

Enzyme Modulation and Mechanistic Insights (Excluding Therapeutic Applications)

Currently, there is a significant gap in the scientific literature regarding the specific enzyme modulation and mechanistic insights of this compound in non-clinical systems. While the broader class of compounds known as phthalate (B1215562) esters has been the subject of numerous studies investigating their interactions with various enzymes, research focusing specifically on this compound is not publicly available.

General studies on phthalates have explored their potential to interact with enzymes involved in critical biological pathways. For instance, some phthalate esters have been investigated for their ability to modulate enzymes in the glucocorticoid biosynthesis pathway. biosynth.com These studies, often employing techniques like molecular docking, aim to understand the structural basis of these interactions. biosynth.com However, without specific experimental data for this compound, it is not possible to extrapolate these general findings to this particular compound.

One area where an enzymatic interaction has been noted is in the context of chemical synthesis. Research has shown that Dimethyl 5-hydroxyisophthalate can undergo lipase-catalyzed condensation polymerization with polyethylene (B3416737) glycol. chemicalbook.com This indicates that a lipase (B570770) can recognize and act upon this molecule. However, this information pertains to its use in a synthetic chemical process rather than its effect on endogenous enzymes within a biological system.

Cellular and Subcellular Effects of this compound in In Vitro Non-Human Models

Similar to the lack of data on enzyme modulation, there is no available research detailing the cellular and subcellular effects of this compound in in vitro non-human models. Scientific investigations into how this specific compound affects cell viability, proliferation, morphology, or its localization and impact on subcellular organelles have not been reported in the accessible scientific literature.

General research on phthalates has demonstrated a range of cellular effects in various in vitro models, but these findings are highly dependent on the specific structure of the phthalate ester and the cell type being studied. Therefore, making any specific claims about the cellular effects of this compound would be purely speculative without direct experimental evidence.

Environmental Distribution, Fate, and Transformation of Dimethyl 5 Hydroxy 3 Methylphthalate

Environmental Occurrence and Distribution Patterns of Phthalate (B1215562) Esters

Phthalate esters (PEs) are a class of synthetic organic chemicals widely used as plasticizers to enhance the flexibility and durability of polymeric materials. nih.gov Their extensive use in consumer products, industrial applications, and agricultural materials has led to their ubiquitous presence in the environment. frontiersin.orgtci-thaijo.org Since PEs are not chemically bound to the polymer matrix, they are readily released into various environmental compartments, including water, soil, and the atmosphere. nih.govresearchgate.net Urbanization and industrial activities are primary drivers of PE discharge into the environment. frontiersin.orgnih.gov

Phthalate esters are frequently detected in aquatic environments worldwide, including rivers, lakes, marine water, and groundwater. frontiersin.orgnih.gov They enter water systems through various pathways such as industrial and municipal wastewater effluents, runoff from agricultural and urban areas, and leaching from landfills. frontiersin.org Concentrations in surface waters can range from nanograms per liter (ng/L) to micrograms per liter (µg/L). frontiersin.orgnih.gov For instance, studies have reported total PE concentrations in river water up to 2,705 µg/L. frontiersin.org The most commonly detected PEs in water bodies are di(2-ethylhexyl) phthalate (DEHP) and di-n-butyl phthalate (DBP). nih.govelsevierpure.com

Due to their hydrophobic nature, many phthalates tend to adsorb onto suspended particles in the water column and subsequently accumulate in sediments. mdpi.com Sediments, therefore, often act as a long-term sink for these pollutants, reflecting historical contamination. mdpi.com PE concentrations in sediments are generally much higher than in the overlying water, with levels reported to be in the thousands of nanograms per gram (ng/g) dry weight. nih.gov The concentration of total PEs in river sediments can vary significantly depending on the season and proximity to pollution sources, with values ranging from a few hundred to over 40,000 ng/g. mdpi.com

Table 1: Concentration of Common Phthalate Esters in Aquatic Ecosystems and Sediments

| Phthalate Ester | Environmental Matrix | Concentration Range | Reference |

|---|---|---|---|

| Dimethyl phthalate (DMP) | Fresh Water | N.D. - 31.7 µg/L | nih.gov |

| Dimethyl phthalate (DMP) | Sediments | N.D. - 316 µg/kg dry weight | nih.gov |

| Di-n-butyl phthalate (DBP) | Surface Water | Dominant, 35.3%–72.9% of total PEs | nih.gov |

| Di(2-ethylhexyl) phthalate (DEHP) | Surface Water | 10.6%–47.9% of total PEs | nih.gov |

| Total of 6 Priority PEs (∑6PAEs) | Surface Water | 592 - 2,750 ng/L | nih.gov |

| Total of 6 Priority PEs (∑6PAEs) | Sediments | 1,120 - 6,610 ng/g dry weight | nih.gov |

| Di(2-ethylhexyl) phthalate (DEHP) | Sediment | Mean: 8,973 µg/kg dry weight | elsevierpure.com |

N.D. = Not Detected

Soil contamination by phthalate esters is a significant issue, particularly in agricultural areas where plastic films for mulching are used extensively. tci-thaijo.orgmdpi.com PAEs leach from these plastic materials and accumulate in the soil. researchgate.net Studies have shown a direct correlation between the duration of plastic film use and the concentration of PEs in the soil. tci-thaijo.org Concentrations of total PEs in agricultural soils can range from approximately 150 to over 560 µg/kg, with DEHP and DBP being the most abundant congeners. mdpi.com Besides agricultural plastics, landfill leachate and atmospheric deposition also contribute to soil contamination. mdpi.comresearchgate.net

Phthalates are also present in the atmosphere, both in the vapor phase and adsorbed onto particulate matter. researchgate.netnih.gov Their release into the air occurs through volatilization from various plastic products and industrial emissions. Atmospheric transport can lead to the widespread distribution of these compounds, even to remote areas. researchgate.net Concentrations of dimethyl phthalate (DMP) in atmospheric particulate matter have been measured in the range of not detected to 10.4 ng/m³. nih.gov

Abiotic Degradation Processes of Dimethyl 5-hydroxy-3-methylphthalate in the Environment

Specific environmental data on this compound is limited, as it is not a primary industrial phthalate. It is more likely an intermediate product formed during the degradation of other more common phthalates, such as Dimethyl Phthalate (DMP). The abiotic degradation of this hydroxylated metabolite is governed by the same environmental processes that affect parent phthalate compounds, namely photolysis, hydrolysis, and oxidation.

Photolysis, or degradation by sunlight, is a significant abiotic pathway for the transformation of phthalates, especially in the atmosphere and surface waters. researchgate.netresearchgate.net The process can occur through direct absorption of UV light or, more commonly, through indirect photooxidation involving reactions with photochemically generated species like hydroxyl radicals (•OH). researchgate.net

For a parent compound like DMP, photolysis primarily attacks the ester's side chains or the aromatic ring. nih.govfrontiersin.org The presence of a hydroxyl group on the benzene (B151609) ring of this compound would likely enhance its light-absorbing properties and susceptibility to photolytic degradation compared to non-hydroxylated parent phthalates. The degradation of DMP under UV irradiation can lead to the formation of hydroxylated intermediates like dimethyl 4-hydroxyphthalate. nih.gov The kinetics of photolysis are influenced by factors such as light intensity, pH, and the presence of natural photosensitizers in the water. researchgate.net

Hydrolysis is a chemical transformation process where a compound reacts with water. researchgate.net For phthalate esters, hydrolysis involves the cleavage of the ester bonds, first forming a monoester and then phthalic acid. researchgate.net This process can be catalyzed by acids or bases. nih.gov Generally, the hydrolysis of phthalate esters in environmental conditions (neutral pH) is a slow process and is considered a less dominant degradation pathway compared to biodegradation or photolysis. researchgate.netresearchgate.net The rate of hydrolysis tends to decrease as the length of the ester side chains increases. calstate.edu For this compound, hydrolysis would lead to the formation of 5-hydroxy-3-methylphthalic acid and methanol (B129727).

Chemical oxidation in the environment is primarily driven by reactive oxygen species, most notably the hydroxyl radical (•OH). researchgate.net These radicals can attack the aromatic ring or the alkyl ester groups of phthalates. The attack on the aromatic ring of a compound like DMP can lead to the introduction of a hydroxyl group, forming intermediates such as this compound. nih.govmdpi.com These hydroxylated intermediates are often more susceptible to further oxidation and ring cleavage than the parent compound.

Advanced Oxidation Processes (AOPs) are a group of water treatment technologies designed to degrade persistent organic pollutants through the generation of highly reactive hydroxyl radicals. mdpi.comabzums.ac.ir These methods are highly effective for the removal of phthalates from water. iwaponline.comnih.gov Common AOPs studied for phthalate degradation include:

UV/H₂O₂: This process combines UV light with hydrogen peroxide (H₂O₂) to generate •OH radicals, proving effective in completely degrading compounds like diethyl phthalate (DEP) and DMP. researchgate.net

Fenton and Photo-Fenton: The Fenton reaction uses ferrous ions (Fe²⁺) and H₂O₂ to produce •OH radicals. mdpi.com Its efficiency is enhanced when combined with UV light (photo-Fenton), achieving high removal rates for various phthalates under acidic conditions. researchgate.net

Photocatalysis: This method uses a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which, upon UV irradiation, generates electron-hole pairs that produce reactive oxygen species. nih.govnih.gov The UV/TiO₂ system has demonstrated strong degradation ability for DMP, DEP, and DBP. frontiersin.org

Sulfate (B86663) Radical-Based AOPs: Activating persulfate (S₂O₈²⁻) with UV light or heat can generate sulfate radicals (SO₄•⁻), which are powerful oxidants. The UV/Persulfate/Fe²⁺ system has achieved high removal efficiency (97%) for DMP. nih.gov

These AOPs would be highly effective in degrading this compound. The presence of the electron-donating hydroxyl group on the aromatic ring can make the compound more susceptible to electrophilic attack by radicals, potentially leading to faster degradation and mineralization compared to its parent phthalate. nih.govmdpi.com

Bioaccumulation and Bioconcentration Potentials of this compound in Non-Human Biota

Following a comprehensive review of scientific literature and databases, no specific experimental or predictive data on the bioaccumulation and bioconcentration of this compound in non-human biota were found.

Detailed research concerning the uptake, accumulation, and concentration of this particular chemical compound in organisms such as fish, invertebrates, or other wildlife is not available in published studies. Consequently, key metrics used to evaluate bioaccumulation, such as the Bioconcentration Factor (BCF) and Bioaccumulation Factor (BAF), have not been determined for this compound. Similarly, predictive data based on its physicochemical properties, like the octanol-water partition coefficient (Log Kₒw), which would allow for an estimation of its bioaccumulation potential through Quantitative Structure-Activity Relationship (QSAR) models, are also not publicly available.

While research exists on the environmental fate and bioaccumulation of other phthalate esters, the user's strict requirement to focus solely on this compound prevents the inclusion of information on related but distinct compounds. The absence of specific data for this compound means that a quantitative assessment of its potential to accumulate in living organisms cannot be provided at this time.

Due to the lack of available data, no data tables on the bioaccumulation and bioconcentration of this compound can be generated.

Advanced Analytical Methodologies for Dimethyl 5 Hydroxy 3 Methylphthalate Research

Chromatographic Techniques for Separation and Quantification

Chromatography is an indispensable tool in analytical chemistry for separating the components of a mixture. For a compound such as Dimethyl 5-hydroxy-3-methylphthalate, techniques that couple chromatographic separation with mass spectrometry are particularly powerful for both qualitative and quantitative analysis.

Gas chromatography-mass spectrometry (GC-MS) is a preferred method for the analysis of volatile and semi-volatile organic compounds. Phthalate (B1215562) esters and their metabolites are frequently analyzed using this technique. The GC separates individual compounds from a sample based on their volatility and interaction with a stationary phase within a capillary column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing both molecular weight information and a unique fragmentation pattern that acts as a chemical fingerprint.

For polar and thermally unstable phthalate metabolites, analysis by GC-MS has historically required a derivatization step to increase volatility and thermal stability. However, advancements have led to methods that can directly analyze underivatized monophthalates, simplifying the analytical procedure and reducing the use of potentially toxic derivatization agents. nih.gov The selection of an appropriate GC column, such as a 5% phenyl methyl siloxane stationary phase, is crucial for achieving efficient separation of target analytes, even in the presence of trace amounts of water from sample extracts. nih.gov

Table 1: Typical GC-MS Parameters for Phthalate Metabolite Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | 5% Phenyl Methyl Siloxane (e.g., 30 m x 0.25 mm, 0.25 µm) | Separation of semi-volatile compounds. nih.gov |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. nih.gov |

| Flow Rate | 1.0 mL/min (Constant Flow) | Ensures reproducible retention times. nih.gov |

| Injection Mode | Splitless | Maximizes the transfer of analyte to the column for trace analysis. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible mass spectra. nih.gov |

| Data Acquisition | Total Ion Chromatogram (TIC) and Extracted Ion Chromatogram (EIC) | TIC for general overview, EIC for selective and sensitive detection of target ions. nih.gov |

This table represents typical settings for the analysis of phthalate metabolites and is not specific to this compound.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique commonly used for the biomonitoring of phthalate metabolites in biological samples like urine. researchgate.net This method is ideal for compounds that are not sufficiently volatile or stable for GC analysis. In LC-MS/MS, the sample is first separated by liquid chromatography, after which the analyte is ionized (often by electrospray ionization, ESI) and detected by two mass analyzers in series (MS/MS). This tandem setup allows for highly selective detection through specific precursor-to-product ion transitions, minimizing matrix interference and enhancing sensitivity.

A common strategy for identifying new or unknown phthalate metabolites involves scanning for precursor ions that generate a common fragment, such as the deprotonated benzoate (B1203000) ion at a mass-to-charge ratio (m/z) of 121. researchgate.net The use of high-efficiency columns, including core-shell technology, enables rapid separation of multiple analytes in a single run. researchgate.net

High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is a robust and widely used technique for the quantitative analysis of various compounds, including those with structures similar to this compound. The method relies on a high-pressure pump to pass a liquid solvent containing the sample mixture through a column filled with a solid adsorbent material.

For quantitative purposes, a sensitive and simple HPLC method can be developed. nih.gov The chromatographic separation is typically achieved on a C18 reversed-phase column using an isocratic mobile phase, such as a mixture of acetonitrile (B52724) and water containing a small percentage of formic acid to ensure good peak shape. nih.govnih.gov Detection is performed at a specific wavelength where the analyte exhibits maximum UV absorbance. nih.gov Method validation is critical and involves establishing linearity over a defined concentration range, as well as determining accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). nih.gov

Table 2: Example HPLC Method Parameters for Analysis of a Substituted Benzamide

| Parameter | Specification | Reference |

|---|---|---|

| Column | C18 | nih.gov |

| Mobile Phase | Acetonitrile-Water (70:30, v/v) with 0.1% Formic Acid | nih.gov |

| Elution Mode | Isocratic | nih.gov |

| Flow Rate | 0.3 mL/min | nih.gov |

| Detector | UV Absorbance (e.g., at 320 nm) | nih.gov |

| Linear Range | 0.25-20 µg/mL | nih.gov |

This table is based on a published method for a different compound and serves as an example of a typical HPLC setup. nih.gov

Spectroscopic Characterization Methods

Spectroscopy involves the interaction of electromagnetic radiation with matter to obtain information about a substance's structure and properties. It is a cornerstone of chemical identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical tool for the unambiguous determination of molecular structure. ¹H (proton) and ¹³C (carbon-13) NMR are the most common types.

¹H NMR provides information on the number of different types of protons in a molecule, their chemical environment (chemical shift), the number of protons of each type (integration), and the proximity of neighboring protons (spin-spin coupling).

¹³C NMR reveals the number of different carbon environments in a molecule and provides information about the type of carbon atom (e.g., C=O, aromatic C, aliphatic C).

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Each functional group (e.g., O-H, C=O, C-O) absorbs infrared radiation at a characteristic frequency, resulting in a unique spectrum that serves as a molecular fingerprint. For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the hydroxyl (-OH) group, the ester carbonyl (C=O) groups, and the aromatic ring (C=C and C-H bonds). Public databases like the NIST WebBook contain IR spectra for related compounds such as Dimethyl phthalate, which can serve as a reference. nist.gov

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This technique is most useful for molecules containing chromophores—parts of the molecule that absorb light, such as aromatic rings and double bonds. The presence of the substituted benzene (B151609) ring in this compound would make it active in the UV region, allowing this technique to be used for quantification, often in conjunction with HPLC.

Sample Preparation and Extraction Strategies for this compound in Complex Matrices

The effective isolation and concentration of this compound from complex matrices such as soil, sediment, water, and biological fluids is a critical prerequisite for reliable instrumental analysis. The choice of sample preparation technique is dictated by the physicochemical properties of the analyte and the nature of the sample matrix.

For solid matrices like soil and sediment, ultrasonic extraction with organic solvents is a common approach. A mixture of hexane (B92381) and dichloromethane (B109758) has been shown to be effective for extracting a wide range of phthalates and their alternatives from indoor dust. nih.gov The selection of the extraction solvent is paramount; for instance, methylene (B1212753) chloride has been identified as a superior solvent for the ultrasonic extraction of 16 different phthalate esters (PAEs) from various complex solid samples. nih.gov

In the case of aqueous samples, including environmental water and biological fluids like urine, solid-phase extraction (SPE) is a widely employed technique for the pre-concentration and purification of phthalate metabolites. nih.govnih.govresearchgate.netacs.orgrsc.orgresearchgate.net SPE cartridges, such as those with C18 or silica-based sorbents, can effectively retain phthalates from the sample, which are then eluted with a small volume of an organic solvent. nih.govnih.gov For instance, an off-line SPE method has been successfully used to clean up urine samples for the analysis of 18 different phthalate metabolites. rsc.orgresearchgate.net The choice of eluent is also critical, with mixtures of n-hexane and ethyl acetate (B1210297) showing good performance for a range of PAEs. nih.gov

For biological samples, particularly for metabolites like this compound which may be present in a conjugated form (e.g., glucuronidated), an enzymatic hydrolysis step is often necessary prior to extraction. cdc.govresearchgate.net Enzymes like β-glucuronidase are used to cleave the conjugate, releasing the free metabolite for subsequent extraction and analysis. cdc.govresearchgate.net

Liquid-liquid extraction (LLE) and its miniaturized version, dispersive liquid-liquid microextraction (DLLME) , represent other valuable extraction strategies. mdpi.commdpi.com LLE is a classic technique that is still favored for its simplicity, but it can be time-consuming and require significant volumes of organic solvents. cdc.gov DLLME is a more recent development that utilizes a small amount of an extraction solvent dispersed in the aqueous sample with the aid of a disperser solvent, leading to a high extraction efficiency with minimal solvent consumption. mdpi.com For example, a method using acetonitrile as the disperser and chlorobenzene (B131634) as the extractant has been developed for the analysis of phthalate monoesters in urine.

The following table summarizes various sample preparation techniques applicable to the analysis of phthalate esters and their metabolites in complex matrices.

| Technique | Matrix | Key Parameters/Reagents | Purpose | Reference(s) |

| Ultrasonic Extraction | Solid (e.g., dust, soil) | Hexane-dichloromethane (1:1, v/v) | Extraction | nih.gov |

| Solid-Phase Extraction (SPE) | Aqueous (e.g., urine, water) | C18 or silica-based sorbents, n-hexane/ethyl acetate eluent | Pre-concentration & Purification | nih.govnih.govrsc.org |

| Enzymatic Hydrolysis | Biological (e.g., urine) | β-glucuronidase | Deconjugation of metabolites | cdc.govresearchgate.net |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Aqueous (e.g., urine, beverages) | Acetonitrile (disperser), Chlorobenzene (extractant) | Extraction & Pre-concentration | mdpi.com |

Emerging Analytical Techniques and Automation in Phthalate Ester Research

The field of phthalate ester analysis is continuously evolving, with a trend towards more sensitive, high-throughput, and automated methods. These advancements are directly applicable to the research of this compound.

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) has emerged as the gold standard for the analysis of phthalate metabolites, including hydroxylated species. nih.govresearchgate.netacs.orgrsc.orgresearchgate.netresearchgate.net This technique offers excellent selectivity and sensitivity, allowing for the detection of metabolites at very low concentrations (ng/mL levels) in complex biological matrices like urine. nih.govresearchgate.net The use of core-shell HPLC columns can achieve rapid separation times, comparable to those of ultra-high-performance liquid chromatography (UHPLC), enhancing sample throughput. rsc.orgresearchgate.net Isotope dilution is often employed in conjunction with HPLC-MS/MS to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation. nih.govresearchgate.netacs.org

Gas Chromatography coupled with Mass Spectrometry (GC-MS) remains a powerful and widely used technique for the analysis of a broad range of phthalates. nih.govrestek.comnih.gov The selection of the GC column stationary phase is critical for achieving optimal separation of structurally similar phthalates. restek.com For complex mixtures, comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) provides enhanced resolution and sensitivity. nih.gov

A significant trend in phthalate analysis is the increasing use of automation to improve efficiency, reduce manual labor, and minimize the risk of contamination and exposure to hazardous chemicals. nih.govresearchgate.netgerstelus.com Automated SPE systems can perform the unattended extraction of a large number of samples, leading to increased throughput and better reproducibility compared to manual procedures. researchgate.net On-line SPE-HPLC-MS/MS systems have been developed to fully automate the process from sample injection and pre-concentration to chromatographic separation and detection, making them highly suitable for large-scale epidemiological studies. nih.govacs.orgresearchgate.netepa.gov Similarly, automated liquid-liquid extraction processes have been successfully implemented, demonstrating comparable results to manual methods while reducing solvent consumption. gerstelus.com

The following table provides an overview of emerging analytical techniques and their performance characteristics in the context of phthalate metabolite analysis.

| Technique | Key Features | Typical Limits of Detection (LOD) | Advantages | Reference(s) |

| HPLC-MS/MS | High selectivity and sensitivity, isotope dilution | 0.03 - 1.4 ng/mL (in urine) | Ideal for polar and thermally labile metabolites, high throughput with core-shell columns. | nih.govrsc.orgresearchgate.net |

| GC-MS | High resolution for volatile compounds | 0.57 - 13.0 ng/g (in dust) | Robust and widely available, excellent for parent phthalates and less polar metabolites. | nih.govrestek.com |

| Automated SPE | Unattended sample processing | - | Increased throughput, improved reproducibility, reduced solvent use. | researchgate.netgerstelus.com |

| On-line SPE-HPLC-MS/MS | Fully automated analysis | 0.11 - 0.90 ng/mL (in urine) | High throughput, minimal sample handling, suitable for large-scale studies. | nih.govacs.orgresearchgate.netepa.gov |

Computational and Theoretical Studies of Dimethyl 5 Hydroxy 3 Methylphthalate

Quantum Chemical Calculations for Molecular Properties and Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior and structural characteristics of Dimethyl 5-hydroxy-3-methylphthalate. Density Functional Theory (DFT) is a commonly employed method for such investigations, offering a balance between accuracy and computational cost. researchgate.netnih.gov

The three-dimensional arrangement of atoms in this compound dictates its physical and chemical properties. Energy minimization calculations are performed to identify the most stable conformation, which corresponds to the global minimum on the potential energy surface. This process involves systematically altering the molecule's geometry to find the arrangement with the lowest possible energy.

Table 1: Hypothetical Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (O=C-O-CH₃)₁ (°) | Dihedral Angle (O=C-O-CH₃)₂ (°) | Relative Energy (kcal/mol) |

| A | 0 | 0 | 0.00 |

| B | 0 | 180 | 1.25 |

| C | 180 | 180 | 1.50 |

| D | 90 | 90 | 5.80 |

Note: This table is illustrative and based on general principles of conformational analysis for substituted aromatic esters. The actual values would require specific quantum chemical calculations.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, particularly influenced by the electron-donating hydroxyl and methyl groups. The LUMO, conversely, is likely to be distributed over the electron-withdrawing methoxycarbonyl groups. A smaller HOMO-LUMO gap would suggest higher reactivity. These calculations can help predict sites susceptible to electrophilic or nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies for Phthalate (B1215562) Analogs (DFT B3LYP/6-31G)*

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Dimethyl phthalate | -7.21 | -1.15 | 6.06 |

| Dimethyl 4-hydroxyphthalate | -6.89 | -1.32 | 5.57 |

| This compound (Estimated) | -6.75 | -1.28 | 5.47 |

Note: The values for Dimethyl phthalate and Dimethyl 4-hydroxyphthalate are representative values from computational studies. The values for this compound are estimated based on the expected electronic effects of the substituents.

Molecular Modeling and Simulation of this compound Interactions

Molecular modeling and simulation techniques are employed to study the interactions of this compound with biological macromolecules, providing insights into its potential biological activity and environmental fate.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.net This technique is instrumental in identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions. While specific docking studies on this compound are limited, research on other phthalate esters has demonstrated their ability to interact with various receptors. For instance, studies have shown that phthalates can bind to enzymes involved in glucocorticoid biosynthesis. nih.gov

In a hypothetical docking study, this compound could be docked into the active site of a non-human enzyme, such as a bacterial hydrolase known to degrade phthalates. mdpi.com The docking results would reveal the binding pose, the key amino acid residues involved in the interaction (e.g., through hydrogen bonds, hydrophobic interactions, and π-π stacking), and a scoring function to estimate the binding affinity. Molecular dynamics simulations could then be used to study the stability of the ligand-protein complex over time.

Computational methods can be used to predict the metabolic fate of xenobiotics like this compound. The metabolism of phthalates is often initiated by hydrolysis of the ester bonds, followed by oxidation. mdpi.com Computational models, particularly those involving cytochrome P450 enzymes, can predict the most likely sites of metabolism. mdpi.com

For this compound, the primary metabolic steps are predicted to be:

Hydrolysis: The ester groups are susceptible to hydrolysis by esterases, leading to the formation of monoesters (monomethyl 5-hydroxy-3-methylphthalate) and subsequently phthalic acid derivatives.

Oxidation: The aromatic ring and the methyl group are potential sites for oxidation by cytochrome P450 enzymes. The hydroxyl group may direct further oxidation on the ring.

Computational tools can calculate the activation energies for these reactions, helping to determine the most probable metabolic pathway and identify potential intermediate metabolites. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Analogues

QSAR and QSPR are computational modeling techniques that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. mdpi.comnih.gov These models are valuable for predicting the properties of new or untested chemicals based on the properties of similar compounds.

For this compound analogues, a QSAR model could be developed to predict a specific biological activity, such as toxicity to a particular organism. researchgate.net The model would be built using a dataset of structurally related phthalate esters with known activities. Molecular descriptors, which are numerical representations of the chemical structure (e.g., molecular weight, logP, electronic properties), would be calculated for each compound. Statistical methods are then used to derive a mathematical equation that relates these descriptors to the observed activity.

Table 3: Example of a Simple QSAR Model for Phthalate Ester Toxicity

| Compound | logP | LUMO Energy (eV) | Observed Toxicity (-log LC₅₀) | Predicted Toxicity (-log LC₅₀) |

| Analogue 1 | 2.5 | -1.20 | 4.1 | 4.2 |

| Analogue 2 | 3.1 | -1.15 | 4.8 | 4.7 |

| Analogue 3 | 2.8 | -1.30 | 4.5 | 4.4 |

| This compound | 2.7 (Estimated) | -1.28 (Estimated) | N/A | 4.5 (Predicted) |

Note: This table and the equation are for illustrative purposes. A robust QSAR model would require a larger dataset and more sophisticated statistical analysis. The equation used for prediction in this hypothetical example is: Predicted Toxicity = 1.5 * logP - 0.5 * LUMO Energy + 0.2.

Similarly, a QSPR model could be developed to predict physical properties such as boiling point, vapor pressure, or water solubility for a series of substituted dimethyl phthalates, including this compound. These models are crucial for environmental risk assessment.

Potential Research Applications and Future Directions for Dimethyl 5 Hydroxy 3 Methylphthalate

Role of Dimethyl 5-hydroxy-3-methylphthalate in Specific Biochemical Pathways (Non-Human)

Currently, there is limited direct research outlining the specific role of this compound in the biochemical pathways of non-human organisms. However, based on the well-documented metabolism of other phthalate (B1215562) esters by microorganisms, a hypothetical pathway can be proposed. Phthalates are known to be metabolized by a variety of bacteria and fungi, which are crucial for their degradation in the environment. The metabolic process for this compound would likely involve initial enzymatic attacks on its functional groups.

The degradation would likely be initiated by the hydrolysis of the methyl ester groups to form the corresponding monoester or the fully hydrolyzed 5-hydroxy-3-methylphthalic acid. This reaction is catalyzed by enzymes such as carboxylesterases. Subsequently, the aromatic ring is likely targeted for cleavage. The hydroxyl group already present on the ring may influence the position of subsequent enzymatic hydroxylation, a common step in the degradation of aromatic compounds, leading to the formation of dihydroxy intermediates. These intermediates are then susceptible to ring cleavage by dioxygenase enzymes, ultimately leading to intermediates that can enter central metabolic pathways like the Krebs cycle.

Further research is needed to isolate and characterize microorganisms capable of utilizing this compound as a carbon source and to elucidate the specific enzymes and metabolic intermediates involved.

Advancements in Bioremediation Strategies Utilizing this compound Metabolizing Organisms

The potential for microorganisms to metabolize this compound opens up avenues for bioremediation strategies. Phthalate esters are common environmental pollutants, and bioremediation offers an eco-friendly approach to their removal. Organisms capable of degrading this compound could be utilized in engineered bioremediation systems, such as bioreactors or biofilters, to treat contaminated water and soil.

Advancements in this area would depend on the isolation of robust microbial strains with a high efficiency for degrading this compound. Genetic engineering and synthetic biology could play a significant role in enhancing the degradative capabilities of these organisms. For instance, the genes encoding the key metabolic enzymes could be identified, cloned, and overexpressed to create "super-bugs" with enhanced degradation rates. Furthermore, understanding the optimal environmental conditions (pH, temperature, nutrient availability) for these microorganisms would be crucial for the successful implementation of bioremediation technologies.

Below is a table of microbial genera known for phthalate degradation and the potential enzymes they might use to act on this compound.

| Microbial Genus | Potential Enzymes for this compound Degradation | Potential Action |

| Pseudomonas | Carboxylesterase, Dioxygenase | Hydrolysis of ester bonds, Aromatic ring cleavage |

| Rhodococcus | Carboxylesterase, Monooxygenase | Hydrolysis of ester bonds, Hydroxylation of the aromatic ring |

| Bacillus | Esterase | Hydrolysis of ester bonds |

| Arthrobacter | Dioxygenase | Aromatic ring cleavage |

Exploration of this compound as a Precursor in Materials Science or Fine Chemical Synthesis

The chemical structure of this compound makes it a valuable precursor for the synthesis of more complex molecules in materials science and fine chemical industries. The presence of multiple reactive sites—the hydroxyl group and two ester functionalities—allows for a variety of chemical modifications.

In fine chemical synthesis, the hydroxyl group can be readily esterified or etherified to produce a wide range of derivatives. For instance, it can be reacted with various acyl chlorides or alkyl halides to introduce new functional groups, potentially leading to compounds with novel biological activities or specific physical properties. One study has reported the use of a similar compound, dimethyl-5-hydroxyisophthalate, in an esterification reaction with thiophene-2,5-dicarboxylic acid to synthesize a new thiophene (B33073) ester with potential antimicrobial properties. researchgate.net This highlights the utility of the hydroxyisophthalate scaffold in creating new functional molecules.

In materials science, this compound could serve as a monomer or a cross-linking agent in the production of polymers. The hydroxyl and ester groups can participate in polymerization reactions to form polyesters or polyethers with tailored properties. The aromatic core would impart rigidity and thermal stability to the resulting polymer, while the specific substitution pattern could influence properties like solubility and processability.

The following table outlines potential synthetic modifications of this compound and their applications.

| Reaction Type | Reagent | Resulting Functional Group | Potential Application |

| Esterification | Acyl Chloride | Ester | Fine chemicals, Pharmaceuticals |

| Etherification | Alkyl Halide | Ether | Solvents, Polymers |

| Polymerization | Diol or Diacid | Polyester | High-performance plastics |

| Transesterification | Alcohol | New Ester | Bio-based polymers |

Interdisciplinary Research Avenues and Collaborative Opportunities in this compound Studies

The multifaceted potential of this compound necessitates a collaborative, interdisciplinary research approach. To fully explore its possibilities, expertise from various scientific fields will need to converge.

Microbiology and Biochemistry: Microbiologists can work on isolating and characterizing microorganisms that metabolize this compound, while biochemists can focus on elucidating the enzymatic pathways and metabolic intermediates.

Chemistry and Materials Science: Organic chemists can explore novel synthetic routes using this compound as a precursor, and material scientists can investigate the properties of new polymers and materials derived from it.

Environmental Science and Engineering: Environmental scientists can assess the environmental fate and transport of this compound, while environmental engineers can design and optimize bioremediation systems for its removal from contaminated sites.

Computational Chemistry and Bioinformatics: Computational chemists can model the enzymatic reactions involved in its degradation and predict the properties of new materials. Bioinformaticians can analyze the genomes of metabolizing organisms to identify key genes and regulatory networks.

Collaborative projects that bridge these disciplines will be essential for unlocking the full scientific and commercial potential of this compound. Such collaborations could lead to the development of sustainable biotechnologies for pollution control and the creation of novel materials with advanced functionalities.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing dimethyl 5-hydroxy-3-methylphthalate in laboratory settings?

- Synthesis : Use esterification reactions with controlled stoichiometry of 5-hydroxy-3-methylphthalic acid and methanol, catalyzed by sulfuric acid or p-toluenesulfonic acid under reflux conditions. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .

- Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm esterification and hydroxyl group retention. Mass spectrometry (MS) and infrared (IR) spectroscopy can validate molecular weight and functional groups. Purity assessment via high-performance liquid chromatography (HPLC) with UV detection is critical .

- Safety : Ensure proper ventilation and personal protective equipment (PPE) during synthesis to mitigate inhalation risks .

Q. What safety protocols are essential for handling this compound in analytical chemistry labs?

- Exposure Control : Use fume hoods to prevent aerosol formation and ensure workplace air concentrations remain below PAC-1 (15 mg/m³) .

- PPE : Wear nitrile gloves (tested for chemical permeation resistance), safety goggles, and lab coats. Respiratory protection (NIOSH-approved masks) is required during spills or high-exposure scenarios .

- Spill Management : Absorb liquid leaks with silica gel or acid-binding agents, followed by disposal in sealed containers .

Advanced Research Questions

Q. How can researchers design experiments to investigate the environmental degradation pathways of this compound under varying pH and UV conditions?

- Experimental Design :

- Hydrolysis Studies : Expose the compound to buffered solutions (pH 4–10) at 25–50°C, sampling at intervals for HPLC analysis to track ester bond cleavage .

- Photodegradation : Use UV lamps (λ = 254–365 nm) in photoreactors; monitor degradation products via LC-MS and compare with computational predictions (e.g., DFT) .

- Data Interpretation : Quantify half-life (t½) and identify intermediates (e.g., monoesters or phenolic derivatives) to propose degradation mechanisms.

Q. What computational approaches are effective in predicting the reactivity and electronic properties of this compound?

- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-311+G(d,p) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites .

- Validation : Correlate computed IR spectra and NMR chemical shifts with experimental data to assess accuracy. Use molecular docking to explore potential bioactivity (e.g., enzyme inhibition) .

Q. How can contradictions in reported bioactivity data for this compound be resolved?

- Methodological Audit : Compare experimental conditions (e.g., solvent polarity, cell lines, and assay protocols) across studies to identify variability drivers .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from peer-reviewed sources, prioritizing studies with validated analytical methods (e.g., ISO 17025 compliance) .

- Replication Studies : Reproduce conflicting results under controlled conditions, using standardized purity thresholds (>98% by HPLC) and calibrated equipment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.